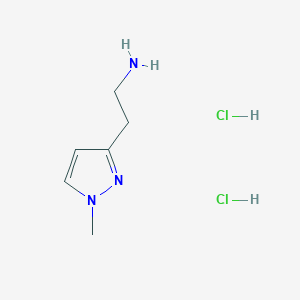

3-Aminoethyl-1-methylpyrazole dihydrochloride

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-3-6(8-9)2-4-7;;/h3,5H,2,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGHWQCIIKIHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-5-methylpyrazole as a Core Intermediate

A fundamental precursor to 3-aminoethyl-1-methylpyrazole is 3-amino-5-methylpyrazole, which can be synthesized by the reaction of cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts.

- React sodium cyanoacetone (1 mol) with hydrazinium monohydrochloride (1 mol) in toluene under reflux with continuous water removal using a water separator.

- After reaction completion, cool the mixture and add ethanol to precipitate sodium chloride.

- Filter and distill the filtrate to isolate 3-amino-5-methylpyrazole with yields of approximately 72-83% and purity over 95%.

Reaction Conditions and Yields:

| Reactants | Solvent | Temp (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium cyanoacetone + Hydrazinium salt | Toluene | Reflux | Until water removal constant | 72-83 | >95 |

This method is robust and scalable, providing a high-purity intermediate essential for further functionalization.

Methylation and Aminoethyl Functionalization

To obtain 1-methyl substitution on the pyrazole ring, methylation of pyrazole derivatives is carried out using methyl iodide in the presence of potassium carbonate in acetone. This step produces diethyl 1-methylpyrazole-3,5-dicarboxylate, which serves as a key intermediate.

Subsequent hydrolysis and cyanation steps convert this intermediate into 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, which is closely related structurally to the target compound.

Detailed Multi-Step Synthesis of 3-(Hydroxymethyl)-1-methyl-pyrazole-5-formonitrile (Related Intermediate)

A patented method describes a five-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylic acid:

| Step | Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylic acid in acetone with K2CO3 and iodomethane | Acetone solvent, heat at 60°C overnight | Diethyl 1-methylpyrazole-3,5-dicarboxylate |

| 2 | Hydrolysis in methanol with KOH at 0°C to room temperature overnight | Methanol, 3.0 M KOH | 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic acid |

| 3 | Conversion to acyl chloride using thionyl chloride (SOCl2), then reaction with ammonia in THF | SOCl2 (3.74 M), 70-85°C, ammonia in THF at 0-5°C, 8 h stirring | Methyl 5-carbamyl-1-methylpyrazole-3-carboxylate |

| 4 | Trifluoroacetic anhydride mediated dehydration in DCM with triethylamine | Room temperature, 1 h stirring | Methyl 5-cyano-1-methylpyrazole-3-carboxylate |

| 5 | Reduction with lithium borohydride (LiBH4) in THF/methanol at 20-25°C | LiBH4 solid added portion-wise, 4 N HCl workup | 3-(Hydroxymethyl)-1-methyl-pyrazole-5-formonitrile |

This sequence yields the hydroxymethyl-pyrazole nitrile intermediate with high purity and yield, suitable for further conversion to aminoethyl derivatives.

Conversion to 3-Aminoethyl-1-methylpyrazole Dihydrochloride

While direct literature on the exact preparation of this compound is limited, the following approach is inferred from related pyrazole chemistry:

- The hydroxymethyl group on the pyrazole ring can be converted to an aminoethyl substituent through nucleophilic substitution or reductive amination.

- The free base is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and crystallinity.

- Typical conditions involve dissolving the amine derivative in anhydrous solvents, adding concentrated hydrochloric acid under controlled temperature, and isolating the dihydrochloride salt by crystallization.

Summary Table of Key Preparation Steps for this compound

| Stage | Reaction Type | Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Pyrazole core synthesis | Condensation of cyanoacetone and hydrazine | Sodium cyanoacetone, hydrazinium salt, toluene reflux | 72-83%, >95% purity | Water removal critical for yield |

| Methylation | Alkylation | Iodomethane, K2CO3, acetone, 60°C | High yield, clean reaction | Methylation at N1 position |

| Hydrolysis & cyanation | Hydrolysis, dehydration | KOH/methanol, SOCl2, ammonia, trifluoroacetic anhydride | High purity intermediate | Multi-step with careful temperature control |

| Reduction | Reduction | LiBH4 in THF/methanol, 20-25°C | Efficient conversion | Controlled addition of reducing agent |

| Aminoethylation & salt formation | Amination, salt formation | Amination reagents, HCl for dihydrochloride salt | Purified crystalline salt | Enhances stability and solubility |

Research Findings and Industrial Relevance

- The described methods emphasize mild reaction conditions, high yields, and purity, which are critical for pharmaceutical applications.

- The multi-step synthesis is amenable to scale-up due to the use of common reagents and straightforward purification techniques.

- The formation of the dihydrochloride salt is a standard approach to improve compound handling and formulation properties.

- Safety considerations include controlled temperature during exothermic steps and careful handling of reagents like SOCl2 and LiBH4.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoethyl-1-methylpyrazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

Anti-Infective Properties

AEMPD and its derivatives have shown potential as antibacterial and antiviral agents. Research indicates that compounds within the 3-amino-pyrazole (3AP) class exhibit significant activity against various pathogens. For instance, studies have demonstrated that certain 3AP derivatives possess sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), particularly when combined with bioavailable copper .

Table 1: Antibacterial Activity of 3AP Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 3AP-1 | MSSA | Sub-micromolar |

| 3AP-2 | MRSA | Sub-micromolar |

| 3AP-3 | E. coli | High (>15 mm zone) |

| 3AP-4 | S. pneumoniae | High (>15 mm zone) |

Anti-Inflammatory Effects

In addition to its antibacterial properties, AEMPD has been investigated for its anti-inflammatory effects. Research has shown that specific 3AP derivatives can inhibit GSK-3β, an enzyme implicated in neuroinflammation and Alzheimer's disease. For example, a bisindole-substituted 3AP demonstrated moderate GSK-3β inhibition (IC50 = 1.76 μM) and reduced microglial activation in animal models .

Case Study: Neuroinflammation Inhibition

- Objective : To evaluate the anti-inflammatory effects of bisindole-substituted 3AP.

- Method : In vivo studies on LPS-injected mice.

- Findings : Significant reduction in astrocyte proliferation and microglial activation.

Antiproliferative Activity

The antiproliferative potential of AEMPD has been explored against various cancer cell lines. Some derivatives have shown weak activity against tumor cell lines such as HepG2 and MCF-7, indicating a need for further structural optimization to enhance efficacy .

Table 2: Antiproliferative Activity of AEMPD Derivatives

| Compound | Cancer Cell Line | Activity Level |

|---|---|---|

| AEMPD Derivative 1 | HepG2 | Weak |

| AEMPD Derivative 2 | MCF-7 | Weak |

Synthesis and Chemical Properties

The synthesis of AEMPD involves several steps, typically starting from hydrazine derivatives and alkylating agents. The process is crucial for producing high-purity compounds suitable for biological testing.

Example Synthesis Route :

- React hydrazine with an appropriate alkylating agent.

- Purify the resulting compound through recrystallization or chromatography.

Mechanism of Action

The mechanism by which 3-Aminoethyl-1-methylpyrazole dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific research context.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position: The position of functional groups critically influences reactivity. For example, [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride has an ethylamine group at the pyrazole 1-position, whereas the target compound (3-aminoethyl-1-methylpyrazole dihydrochloride) features substituents at the 1- and 3-positions. This positional variance affects electronic distribution and steric hindrance.

- Hydrochloride Content: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to monohydrochloride analogs (e.g., ), enhancing their utility in polar reaction environments.

- Functional Group Diversity : The presence of carboxylic acid () or bromo groups () introduces distinct reactivity profiles. For instance, the carboxylic acid in enables conjugation with amines or alcohols, while bromo substituents in facilitate cross-coupling reactions.

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., ) typically demonstrate superior water solubility due to increased ionic character. In contrast, esters (e.g., ) may exhibit lower solubility in aqueous media.

- Molecular Weight: Brominated derivatives (e.g., , MW 283.02) have higher molecular weights compared to non-halogenated analogs (e.g., , MW 184.07), impacting their diffusion rates and bioavailability.

Key Research Findings

- Reactivity Trends: Aminoethyl-substituted pyrazoles (e.g., ) undergo nucleophilic substitution at the amine group, enabling peptide coupling or alkylation reactions .

- Stability : Dihydrochloride salts (e.g., ) exhibit enhanced thermal stability compared to free bases, making them preferable for long-term storage .

- Biological Activity : Pyrazole-3-carboxylic acid derivatives (e.g., ) show inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), relevant to anti-inflammatory drug development .

Biological Activity

3-Aminoethyl-1-methylpyrazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is classified under pyrazole derivatives, which are known for their diverse biological activities. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Tautomerism : Pyrazoles exhibit tautomeric behavior, which can influence their binding properties and biological activity.

- Enzyme Inhibition : The compound has been identified as a building block in the synthesis of inhibitors targeting specific enzymes such as p38 MAPK, which plays a role in inflammatory responses and cancer progression.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this structure have shown micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against bacteria such as E. coli and Staphylococcus aureus. In vitro studies revealed that certain derivatives exhibited potent antibacterial activity .

- Neuroprotective Effects : There is emerging evidence suggesting that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound derivatives, researchers found that specific modifications to the pyrazole ring enhanced cytotoxicity against U-251 MG human glioblastoma cells. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong anti-tumor activity .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various pyrazole derivatives showed that this compound had an MIC (Minimum Inhibitory Concentration) against E. coli at concentrations as low as 125 µg/mL. This finding supports its potential use as an antimicrobial agent in pharmaceutical formulations .

Data Tables

Q & A

Q. How can researchers verify the purity and structural identity of 3-aminoethyl-1-methylpyrazole dihydrochloride in synthetic batches?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a UV-Vis detector to assess purity, ensuring baseline separation of the compound from impurities.

- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate proton and carbon environments, and mass spectrometry (MS) for molecular weight confirmation.

- Cross-reference melting points (mp) with literature values; for example, structurally related pyrazole derivatives often exhibit mp ranges between 41–134°C depending on substituents .

Q. What experimental considerations are critical for handling and storing this compound?

Methodological Answer:

- Store in a desiccator at 2–8°C to prevent hygroscopic degradation, as dihydrochloride salts are prone to moisture absorption.

- Use inert atmospheres (e.g., nitrogen) during synthesis or handling to avoid oxidation.

- Refer to safety data sheets (SDS) of analogous dihydrochloride compounds for guidance on personal protective equipment (PPE) and spill management .

Q. Why is the dihydrochloride form of this compound preferred in biological studies?

Methodological Answer:

- The dihydrochloride salt enhances aqueous solubility, facilitating dissolution in physiological buffers for in vitro assays.

- The 2:1 acid-base ratio improves stability during long-term storage compared to monohydrochloride forms, reducing decomposition risks .

Advanced Research Questions

Q. How can researchers design a synthesis protocol for this compound to optimize yield and scalability?

Methodological Answer:

- Start with commercially available pyrazole precursors (e.g., 1-methylpyrazole derivatives) and introduce the aminoethyl group via nucleophilic substitution or reductive amination.

- Use pH-controlled precipitation to isolate the dihydrochloride salt, adjusting HCl stoichiometry to ensure complete protonation.

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize purification via recrystallization in ethanol/water mixtures .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Conduct batch-to-batch characterization (e.g., HPLC purity, NMR) to rule out synthetic variability.

- Perform dose-response assays under standardized conditions (pH, temperature) to assess reproducibility.

- Compare results with structurally similar dihydrochloride compounds, such as octenidine dihydrochloride, which shows consistent anti-pseudomonal activity in burn wound models despite in vitro cytotoxicity discrepancies .

Q. How does this compound interact with bacterial cell envelopes, and how can this mechanism be experimentally validated?

Methodological Answer:

- Hypothesize cationic interaction with negatively charged bacterial membranes, disrupting osmotic balance.

- Validate via zeta potential measurements to track changes in membrane charge after treatment.

- Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess permeability changes in gram-negative (P. aeruginosa) and gram-positive models .

Q. What advanced analytical techniques are recommended for studying the compound’s stability under varying physiological conditions?

Methodological Answer:

- Employ accelerated stability testing using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to predict degradation pathways.

- Simulate physiological environments with phosphate-buffered saline (PBS) at 37°C and monitor decomposition via LC-MS over 72 hours.

- Reference shelf-life studies on dihydrochloride antiseptics, which use similar methodologies to assess real-time stability .

Methodological Notes for Data Interpretation

- Contradiction Analysis : Cross-validate biological activity data with synthetic protocols (e.g., impurity profiles, counterion effects) to identify confounding variables .

- Structural Analogs : Compare results with derivatives like 5-(aminomethyl)-2-chloroaniline dihydrochloride, which shares solubility and reactivity traits, to infer mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.